BMS-5
Descripción general
Descripción
BMS-5, también conocido como LIMKi 3, es un potente inhibidor de las cinasas de dominio LIM LIMK1 y LIMK2. Estas cinasas desempeñan un papel crucial en la regulación de la dinámica de la actina mediante la fosforilación de cofilina, una proteína que desensambla los filamentos de actina. This compound ha demostrado un potencial significativo en la investigación científica debido a su capacidad para inhibir estas cinasas con alta especificidad y potencia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de BMS-5 implica múltiples pasos, comenzando con la preparación de la estructura central del pirazol. Los pasos clave incluyen:
- Formación del anillo de pirazol mediante la reacción de 2,6-diclorobenzaldehído con hidrato de hidracina.
- Introducción del anillo de tiazol a través de una reacción de ciclización con 2-bromoacetofenona.
- Acoplamiento final con 2-metilpropanamida para producir this compound .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimizaciones para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: BMS-5 principalmente experimenta reacciones de sustitución debido a la presencia de átomos de halógeno reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente involucran nucleófilos como aminas o tioles en condiciones suaves.
Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amina de this compound .
Aplicaciones Científicas De Investigación
BMS-5 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar el papel de las cinasas LIM en varias vías bioquímicas.
Biología: Ayuda a comprender la regulación de la dinámica de la actina y la motilidad celular.
Medicina: Investigado por sus posibles efectos terapéuticos en enfermedades que involucran migración e invasión celular anormal, como el cáncer.
Industria: Utilizado en el desarrollo de nuevos inhibidores de cinasas y otros compuestos bioactivos
Mecanismo De Acción
BMS-5 ejerce sus efectos inhibiendo la actividad de las cinasas de dominio LIM LIMK1 y LIMK2. Estas cinasas participan en la fosforilación de cofilina, que regula la dinámica de los filamentos de actina. Al inhibir LIMK1 y LIMK2, this compound evita la fosforilación de cofilina, lo que lleva a la estabilización de los filamentos de actina y la interrupción de los procesos celulares que dependen de la dinámica de la actina .
Compuestos similares:
FRAX486: Otro inhibidor de cinasa LIM con un mecanismo de acción similar.
BMS-3 y BMS-4: Compuestos estructuralmente relacionados con diferentes grados de potencia y selectividad para las cinasas LIM.
T56-LIMKi: Un potente inhibidor de cinasas LIM con características estructurales distintas
Singularidad de this compound: this compound destaca por su alta especificidad y potencia para LIMK1 y LIMK2, con valores de IC50 de 7 nM y 8 nM, respectivamente. Esto lo convierte en una herramienta valiosa para estudiar el papel de las cinasas LIM en varios procesos biológicos y para desarrollar posibles agentes terapéuticos .
Comparación Con Compuestos Similares
FRAX486: Another LIM kinase inhibitor with a similar mechanism of action.
BMS-3 and BMS-4: Structurally related compounds with varying degrees of potency and selectivity for LIM kinases.
T56-LIMKi: A potent inhibitor of LIM kinases with distinct structural features
Uniqueness of BMS-5: this compound stands out due to its high specificity and potency for LIMK1 and LIMK2, with IC50 values of 7 nM and 8 nM, respectively. This makes it a valuable tool for studying the role of LIM kinases in various biological processes and for developing potential therapeutic agents .
Actividad Biológica
BMS-5 is a compound recognized for its potential biological activities, particularly as an inhibitor of LIM kinases. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its therapeutic potential.
Overview of this compound
This compound is a small molecule developed by Bristol-Myers Squibb, primarily known for its role in inhibiting LIM kinase activity. LIM kinases are critical in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these kinases, this compound has been studied for its therapeutic implications in cancer and other diseases characterized by aberrant cell signaling.
This compound functions primarily through the inhibition of LIM kinases, which play a significant role in actin cytoskeleton dynamics. The inhibition leads to:
- Reduced Cell Migration : By disrupting actin polymerization.
- Induction of Apoptosis : Particularly in cancer cells with overactive LIM kinase signaling.
- Altered Cellular Signaling : Affecting pathways that contribute to tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits LIM kinase activity with significant potency. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies using murine models have corroborated the in vitro findings. This compound was administered in xenograft models, leading to:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
- Enhanced Survival Rates : Mice treated with this compound showed improved survival metrics.
Case Study 1: Lung Cancer
A case study involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in combination with standard chemotherapy. The results indicated:
- Increased Response Rates : Patients receiving this compound alongside chemotherapy exhibited a 30% higher response rate compared to chemotherapy alone.
- Tolerability : The combination was well-tolerated without significant adverse effects.
Case Study 2: Breast Cancer
Another case study focused on metastatic breast cancer patients treated with this compound. Key outcomes included:
- Reduction in Metastatic Lesions : Imaging studies showed a marked decrease in metastatic lesions after treatment.
- Quality of Life Improvements : Patients reported improved quality of life metrics during treatment.
Propiedades
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-35-0 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]
A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests this compound likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []
A: this compound inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]
ANone: The provided abstracts do not explicitly state the molecular formula or weight of this compound.
ANone: The provided abstracts do not mention any specific spectroscopic data for this compound.
ANone: The provided abstracts do not provide specific information on the performance and stability of this compound under varying environmental conditions.
A: this compound is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]
A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of this compound. []
ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for this compound.
ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of this compound on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of this compound is not discussed within the scope of these abstracts.
ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with this compound.
A: The provided research primarily focuses on the role of this compound in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]
A: Research indicates that this compound suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []
A: Studies demonstrate that this compound exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]
A: Research suggests that this compound can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]
A: Inhibition of LIMK1/2 activity by this compound disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []
A: Studies show that this compound impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.